molecular formula C16H15FN4O4S B2848733 N'-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(prop-2-en-1-yl)ethanediamide CAS No. 899961-78-5

N'-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(prop-2-en-1-yl)ethanediamide

Cat. No.: B2848733
CAS No.: 899961-78-5
M. Wt: 378.38
InChI Key: WSVYKFCWOREOMN-UHFFFAOYSA-N
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Description

N'-[2-(4-Fluorophenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]-N-(prop-2-en-1-yl)ethanediamide is a synthetic small molecule characterized by a thieno[3,4-c]pyrazol core fused with a sulfone (5,5-dioxo) group and a 4-fluorophenyl substituent. This compound shares structural motifs common in kinase inhibitors and anti-inflammatory agents, where the sulfone group may mimic phosphate interactions, and the fluorophenyl group enhances binding affinity through electron-withdrawing effects .

Properties

IUPAC Name

N'-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-prop-2-enyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O4S/c1-2-7-18-15(22)16(23)19-14-12-8-26(24,25)9-13(12)20-21(14)11-5-3-10(17)4-6-11/h2-6H,1,7-9H2,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVYKFCWOREOMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(prop-2-en-1-yl)ethanediamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N'-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(prop-2-en-1-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide . The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols .

Scientific Research Applications

N'-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(prop-2-en-1-yl)ethanediamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N'-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(prop-2-en-1-yl)ethanediamide involves its interaction with specific molecular targets and pathways. The thieno[3,4-c]pyrazole core is known to interact with enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and selectivity, while the oxalamide moiety contributes to its stability and solubility .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: N-[2-(4-Fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-N′-(3-methoxypropyl)ethanediamide

The closest structural analog () differs in the ethanediamide substituent: it features a 3-methoxypropyl group instead of the allyl group. Below is a detailed comparison:

Property Target Compound Analog (3-Methoxypropyl)
Substituent Prop-2-en-1-yl (allyl: CH₂=CH-CH₂) 3-Methoxypropyl (CH₂CH₂CH₂-OCH₃)
Molecular Formula C₁₈H₁₆FN₃O₄S (estimated) C₁₇H₂₀FN₃O₅S (estimated)
Molecular Weight ~413.4 g/mol ~429.4 g/mol
Functional Groups Allyl, sulfone, fluorophenyl, amide Methoxy ether, sulfone, fluorophenyl, amide
Lipophilicity (LogP) Higher (allyl increases hydrophobicity) Lower (methoxy enhances hydrophilicity)
Synthetic Challenges Allyl may introduce instability (e.g., oxidation/polymerization risks) Methoxypropyl requires ether protection during synthesis
Biological Implications Potential covalent binding via Michael addition (allyl reactivity) Improved solubility may enhance bioavailability

Detailed Analysis:

This could facilitate covalent interactions with biological targets (e.g., cysteine residues in enzymes) . The 3-methoxypropyl group in the analog adds polarity via the ether oxygen, improving aqueous solubility but reducing membrane permeability.

Pharmacokinetic Properties :

  • The allyl group’s lipophilicity may enhance blood-brain barrier penetration but could reduce solubility, necessitating formulation adjustments.
  • The methoxypropyl analog’s hydrophilicity may favor renal excretion, shortening half-life compared to the target compound.

Synthetic Routes: Both compounds likely share a common synthesis pathway for the thieno[3,4-c]pyrazol-sulfone core. Divergence occurs during amidation:

  • Target Compound : Uses allylamine, requiring inert conditions to prevent allyl polymerization.
  • Analog : Uses 3-methoxypropylamine, necessitating protection of the methoxy group during earlier steps .

Therapeutic Potential: The sulfone group in both compounds mimics phosphate moieties, suggesting utility in kinase inhibition. The fluorophenyl group enhances binding to hydrophobic pockets in enzyme active sites. The allyl group’s reactivity in the target compound could lead to irreversible inhibition (e.g., in COX-2 or JAK inhibitors), whereas the analog’s methoxypropyl group might support reversible interactions.

Research Tools and Methodologies

Crystallographic software like SHELXL () and ORTEP-3 () are critical for resolving the three-dimensional structures of such compounds. These tools enable precise analysis of bond lengths, angles, and conformational flexibility, which correlate with biological activity . For instance, the allyl group’s spatial arrangement could sterically hinder target binding compared to the more flexible methoxypropyl chain.

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

Key factors include:

  • Inert atmosphere (argon/nitrogen) to prevent oxidation of the thienopyrazole core during coupling reactions.
  • Temperature control (60–80°C) to minimize side reactions in cyclization steps.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates.
  • Catalytic systems : Palladium/copper catalysts improve efficiency in Suzuki-Miyaura couplings for aryl group introduction .
  • Purity monitoring : Use thin-layer chromatography (TLC) or HPLC to track reaction progression and isolate high-purity fractions (>95%) .

Q. Which analytical techniques are essential for structural validation?

  • NMR spectroscopy : 1H/13C NMR identifies aromatic protons (δ 7.2–7.8 ppm) and allyl groups (δ 4.5–5.5 ppm). 19F NMR confirms fluorophenyl substitution (δ -110 to -115 ppm).
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (±0.001 Da accuracy).
  • X-ray crystallography : Resolves bond angles and dihedral distortions in the thienopyrazole core (if crystals are obtainable) .

Q. How should researchers assess stability under laboratory conditions?

  • Conduct accelerated stability studies : Expose the compound to 40°C/75% relative humidity for 4 weeks, with weekly HPLC analysis to detect degradation products (e.g., hydrolysis of the amide bond).
  • Storage recommendations : -20°C in amber vials under nitrogen to prevent photodegradation and oxidation .

Advanced Research Questions

Q. What computational strategies predict reactivity in substitution reactions?

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the thienopyrazole core.
  • Reaction path screening : Use automated tools (e.g., GRRM) to map energy barriers for SNAr reactions at the 4-fluorophenyl position.
  • Microfluidic high-throughput experimentation : Test >50 solvent/base combinations in parallel to validate computational predictions .

Q. How to resolve contradictions in bioactivity data across structural analogs?

  • Orthogonal assay design :
  • Surface plasmon resonance (SPR) : Measure binding kinetics (KD) to target proteins (e.g., kinases).
  • Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells.
  • Molecular dynamics simulations : Compare free-energy landscapes (MM/PBSA) to explain differential activity in analogs with methyl vs. allyl substituents .

Q. What mechanistic approaches elucidate oxidation pathways?

  • Isotopic labeling : Use 18O2 to track oxygen incorporation during dioxo-group formation via LC-MS.
  • Electron paramagnetic resonance (EPR) : Detect transient radical intermediates in H2O2-mediated oxidation.
  • Cyclic voltammetry : Identify redox potentials to correlate electronic effects of the 4-fluorophenyl group with oxidative stability .

Methodological Tables

Q. Table 1. Key Reaction Optimization Parameters

ParameterOptimal RangeAnalytical Validation Method
Temperature60–80°CIn-situ IR spectroscopy
Catalyst Loading5–10 mol% Pd(OAc)2ICP-MS for metal residues
Reaction Time12–24 hoursHPLC peak area integration

Q. Table 2. Comparative Bioactivity of Structural Analogs

SubstituentIC50 (nM)Binding Affinity (KD, nM)Thermal Shift (ΔTm, °C)
4-Fluorophenyl12 ± 28.3 ± 0.74.2 ± 0.3
4-Chlorophenyl28 ± 415.1 ± 1.22.8 ± 0.2
4-Methoxyphenyl45 ± 622.9 ± 2.11.5 ± 0.1

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